molecular formula C10H10BrN3 B12313665 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B12313665
M. Wt: 252.11 g/mol
InChI Key: DYFQDELGFNAJEB-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a highly valuable chemical intermediate in medicinal chemistry, primarily employed in the synthesis of potent and selective inhibitors of Monopolar Spindle 1 (Mps1, also known as TTK) kinase. Mps1 is a central regulator of the spindle assembly checkpoint (SAC), and its inhibition is a promising therapeutic strategy in oncology to induce chromosomal instability and cell death in proliferating cancer cells. This brominated naphthyridine-carbonitrile scaffold serves as a key precursor for the development of novel small molecules that target the ATP-binding site of Mps1. Researchers utilize this compound to create advanced chemical probes and drug candidates to investigate the role of Mps1 in mitotic checkpoint signaling, aneuploidy, and tumorigenesis. Its application is critical for advancing the discovery of next-generation antimitotic agents, with significant research focus on its utility in designing compounds with improved selectivity and pharmacokinetic properties for preclinical cancer models.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C10H10BrN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3

InChI Key

DYFQDELGFNAJEB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)Br

Origin of Product

United States

Preparation Methods

Core Ring Formation: Synthesis of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

The tetrahydro-1,6-naphthyridine scaffold serves as the foundational structure for subsequent bromination. A widely adopted route involves cyclocondensation of substituted pyridine precursors with nitrile-containing reagents.

Cyclocondensation with Malononitrile Derivatives

In a representative procedure, 2-chloro-3-pyridinecarboxamide reacts with malononitrile under basic conditions (K₂CO₃) in dimethylformamide (DMF) at 100–120°C for 6–18 hours. This step forms the bicyclic framework via intramolecular nucleophilic attack, yielding 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile as an intermediate.

Key parameters:

  • Solvent: Polar aprotic solvents (DMF, NMP) enhance solubility and reaction efficiency.
  • Base: Potassium carbonate outperforms sodium bicarbonate in minimizing side reactions.
  • Yield: 58–73% after purification via column chromatography.

Regioselective Bromination Strategies

Introducing bromine at the 2-position requires careful control to prevent over-bromination or ring degradation. Two principal methods dominate the literature:

Direct Electrophilic Bromination

Using N-bromosuccinimide (NBS) in acetic acid at 50°C for 12 hours achieves mono-bromination at the 2-position. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich nature of the naphthyridine core.

Optimization insights:

  • Acid Catalyst: Acetic acid enhances NBS reactivity while stabilizing intermediates.
  • Temperature: Elevated temperatures (>60°C) risk di-bromination; yields drop to <40%.
  • Yield: 60–75% after recrystallization from ethanol/water.

Palladium-Catalyzed Cross-Coupling

For substrates pre-functionalized with leaving groups (e.g., triflate), Suzuki-Miyaura coupling with bromophenylboronic acids offers an alternative route. This method requires Pd(PPh₃)₄ as a catalyst in a DMF/water mixture at 80°C.

Advantages:

  • Regioselectivity: Precise control over bromine placement.
  • Functional Group Tolerance: Compatible with nitrile and amine groups.
  • Yield: 50–65% after silica gel chromatography.

Comparative Analysis of Synthetic Routes

Table 1: Bromination Method Performance
Method Reactants Conditions Yield Purity (HPLC)
Electrophilic (NBS) NBS, AcOH 50°C, 12 h 60–75% >95%
Suzuki Coupling Pd(PPh₃)₄, BrC₆H₄B(OH)₂ 80°C, DMF/H₂O, 24 h 50–65% 92–94%

Electrophilic bromination provides higher yields and simpler workup, making it preferable for industrial-scale synthesis. Cross-coupling methods, while lower yielding, enable access to derivatives with complex substitution patterns.

Reaction Optimization and Troubleshooting

Solvent Effects on Cyclocondensation

Comparative studies reveal DMF outperforms tetrahydrofuran (THF) due to better solubility of intermediates. However, N-methyl-2-pyrrolidone (NMP) increases reaction rates by 20% at the cost of challenging post-reaction purification.

Temperature Control in Bromination

Maintaining 50°C during NBS reactions is critical. Exceeding this threshold promotes di-bromination, detected via LC-MS as a 341 m/z impurity. Cooling to 0°C post-reaction quenches residual bromine, improving product stability.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates 2-bromo derivatives from unreacted starting material. Fractions are analyzed via TLC (Rf = 0.45 in EA/Hex 1:1).

Spectroscopic Confirmation

  • IR Spectroscopy: A sharp peak at ~2200 cm⁻¹ confirms the nitrile group.
  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), δ 3.20–3.60 (m, 4H, CH₂), δ 7.85 (s, 1H, Ar-H).

Industrial-Scale Production Considerations

Batch Reactor Design

Stainless steel reactors with corrosion-resistant linings (Hastelloy C-276) handle acidic bromination conditions. Continuous stirring ensures homogeneous mixing, reducing hot spots that degrade product.

Waste Management

Brominated by-products are neutralized with sodium thiosulfate before disposal. Solvent recovery systems (e.g., distillation) reclaim >90% of DMF, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction reactions can modify the functional groups on the naphthyridine ring .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the naphthyridine family, characterized by its bicyclic structure containing nitrogen atoms. The presence of the bromo group and the carbonitrile functionality contributes to its reactivity and biological activity.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit promising antitumor properties. For example:

  • Mechanism : These compounds often act as inhibitors of key signaling pathways involved in cancer progression, such as the Axl signaling pathway. Axl is implicated in various cancers including melanoma and acute myeloid leukemia .
  • Case Studies : In vitro studies have shown that 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can inhibit tumor cell proliferation significantly. One study reported an IC50 value in the low micromolar range for specific cancer cell lines .

Cardiovascular Applications

Some derivatives of naphthyridines have been linked to cardiovascular benefits:

  • Antihypertensive Properties : Certain compounds within this class have demonstrated efficacy as angiotensin II receptor antagonists, which are vital in managing hypertension .

Beyond biological applications, this compound has utility in:

  • Analytical Chemistry : Used as a ligand in various analytical techniques.
  • Material Science : Investigated for use in organic light-emitting diodes (OLEDs) and sensors due to its electronic properties .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and nitrile functional groups. These interactions can modulate biological pathways and lead to the observed biological activities .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : The compound is synthesized via cyclocondensation reactions, as demonstrated in analogous protocols using ketones and aldehydes (e.g., N-methylpiperidin-4-one and brominated reagents) .
  • Applications : It serves as a versatile building block in medicinal chemistry, particularly for targeting heat shock protein 90 (Hsp90) C-terminal domains , and as a precursor for further functionalization due to its reactive bromine substituent .
  • Availability : Listed in catalogues by Enamine Ltd (EN300-1655000) and PharmaBlock Sciences, indicating its commercial relevance in drug discovery .

Comparison with Structural Analogs

The following table and analysis highlight critical differences between the target compound and its closest analogs in terms of structure, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile C₁₀H₁₀BrN₃ 268.12 Br (2), CH₃ (6), CN (3) Hsp90 inhibition; Suzuki coupling
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile C₁₀H₁₀ClN₃ 207.66 Cl (2), CH₃ (6), CN (3) Lower reactivity in nucleophilic substitution
2-((3-Bromobenzyl)thio)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile C₁₇H₁₆BrN₃S 390.30 S-(3-bromobenzyl) (2), CH₃ (6), CN (3) Discontinued due to synthetic complexity
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile C₁₆H₁₃ClFN₃ 301.74 Cl (2), 3-F-C₆H₄ (4), CH₃ (6), CN (3) Enhanced aromatic interactions in binding
3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine C₁₀H₁₂BrN₂ 243.12 Br (3), C₂H₅ (6) Increased lipophilicity for CNS targets

Bromine vs. Chlorine Substituents

The bromine atom in the target compound confers distinct advantages over its chloro analog (C₁₀H₁₀ClN₃):

  • Reactivity : Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura), making the bromo derivative more reactive than the chloro analog .
  • Physicochemical Properties : The bromo compound has a higher molecular weight (268.12 vs. 207.66 g/mol) and predicted collision cross-section (CCS) of 144.3 Ų for [M+H]⁺ compared to 144.4 Ų for the chloro analog, suggesting similar conformational flexibility but differing polarity .

Substituent Effects on Bioactivity

  • Aromatic Substitutions : The 3-fluorophenyl analog (C₁₆H₁₃ClFN₃) exhibits increased binding affinity in kinase assays due to fluorine’s electron-withdrawing effects, which stabilize π-π interactions with target proteins .
  • Alkyl Modifications : The 6-ethyl substituent in 3-bromo-6-ethyl-1,6-naphthyridine enhances lipophilicity (logP ~2.8 vs. 2.1 for the methyl analog), improving blood-brain barrier penetration for neurological targets .

Biological Activity

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in various therapeutic areas.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10BrN3
  • Molecular Weight : 227.11 g/mol
  • CAS Number : 1784665-32-2

Antitumor Activity

Recent studies have highlighted the antitumor effects of derivatives of naphthyridine compounds. For instance, compounds similar to 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine have shown potent inhibitory effects on tumor cell proliferation through mechanisms involving the inhibition of Class I PI3K enzymes. This pathway is crucial in cancer biology as it regulates cell growth and survival .

Anti-inflammatory Effects

Research indicates that certain naphthyridine derivatives exhibit significant anti-inflammatory properties. For example, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies reported IC50 values for COX inhibition ranging from 0.02 to 0.04 μM for structurally related compounds .

Antimicrobial Activity

The biological evaluation of naphthyridine derivatives has also revealed antimicrobial properties. Some studies suggest that these compounds can inhibit the growth of various bacterial strains, although specific data on 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is limited. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Synthesis and Derivatives

The synthesis of 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step organic reactions including:

  • Bromination : Introducing bromine at the 2-position.
  • Cyclization : Forming the naphthyridine ring through cyclization reactions.
  • Carbonitrile Introduction : Adding the carbonitrile group at the 3-position via nucleophilic substitution.

These synthetic strategies allow for the modification of various functional groups to enhance biological activity.

Case Studies

StudyFindings
Akhtar et al., 2021Reported significant anti-inflammatory activity with IC50 values comparable to standard drugs like diclofenac .
Research on NaphthyridinesHighlighted potent antitumor activity linked to PI3K inhibition in various cancer cell lines .
Antimicrobial EvaluationSuggested potential against Gram-positive and Gram-negative bacteria .

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